2-Aminobenzo[d]oxazole-6-sulfonamide
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Overview
Description
2-Aminobenzo[d]oxazole-6-sulfonamide is a heterocyclic compound that features both an oxazole ring and a sulfonamide group
Preparation Methods
The synthesis of 2-Aminobenzo[d]oxazole-6-sulfonamide can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with sulfonyl chlorides under basic conditions to introduce the sulfonamide group. Another method includes the cyclization of o-aminophenols with appropriate sulfonylating agents . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
2-Aminobenzo[d]oxazole-6-sulfonamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
2-Aminobenzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-Aminobenzo[d]oxazole-6-sulfonamide can be compared with other similar compounds such as:
2-Aminobenzothiazole: This compound also features an amino group and a heterocyclic ring but differs in its sulfur atom.
2-Aminobenzoxazole: Similar in structure but lacks the sulfonamide group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of the oxazole ring and the sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O3S |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C7H7N3O3S/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) |
InChI Key |
XORFRFIOCVFQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)N |
Origin of Product |
United States |
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